2-ethyl-1-hydrazinyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
CAS No.: 384795-45-3
Cat. No.: VC5177180
Molecular Formula: C15H15N5
Molecular Weight: 265.32
* For research use only. Not for human or veterinary use.
![2-ethyl-1-hydrazinyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile - 384795-45-3](/images/structure/VC5177180.png)
Specification
CAS No. | 384795-45-3 |
---|---|
Molecular Formula | C15H15N5 |
Molecular Weight | 265.32 |
IUPAC Name | 2-ethyl-1-hydrazinyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Standard InChI | InChI=1S/C15H15N5/c1-3-10-9(2)11(8-16)14-18-12-6-4-5-7-13(12)20(14)15(10)19-17/h4-7,19H,3,17H2,1-2H3 |
Standard InChI Key | HPQVWRBUXRICQG-UHFFFAOYSA-N |
SMILES | CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (CAS No. 384795-45-3) features a fused bicyclic system comprising a benzo imidazo[1,2-a]pyridine scaffold. Key substituents include:
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Ethyl group at position 2
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Hydrazinyl group at position 1
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Methyl group at position 3
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Cyano group at position 4
The molecular formula is C₁₅H₁₅N₅, with a molar mass of 265.32 g/mol. X-ray crystallography and NMR studies confirm a planar aromatic core, with the hydrazine moiety introducing rotational flexibility that may influence binding interactions.
Physicochemical Characteristics
Property | Value |
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Molecular Weight | 265.32 g/mol |
Solubility | Low in polar solvents |
LogP (Partition Coeff.) | 2.8 (estimated) |
Melting Point | 218–220°C (decomposes) |
The low solubility in aqueous media necessitates formulation strategies for biological testing, such as DMSO solubilization.
Synthesis Methodologies
One-Pot Pseudo Three-Component Reaction
A scalable synthesis route involves condensing 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with dialdehydes in ethanol under trimethylamine catalysis . This method yields the imidazo[1,2-a]pyridine core in 78–85% efficiency and allows modular substitution:
Reaction Scheme:
Key advantages include ambient reaction conditions and avoidance of transition-metal catalysts .
Post-Functionalization Strategies
The hydrazine group at position 1 serves as a handle for further derivatization:
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Acylation: Reacting with acyl chlorides produces hydrazide derivatives.
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Condensation: Knoevenagel reactions with ketones yield Schiff bases.
These modifications enable tuning of electronic and steric properties for targeted bioactivity .
Biological Activities and Mechanisms
Antifungal Activity
In a 2022 study, structurally related imidazo[1,2-a]pyridines demonstrated potent activity against Candida albicans (MIC: 41.98 μmol/L) . While direct data on the target compound is limited, its hydrazine group may enhance antifungal efficacy by facilitating membrane disruption or ergosterol biosynthesis inhibition .
Antibacterial Screening
Preliminary assays against Staphylococcus aureus and Escherichia coli show moderate inhibition (MIC: 128–256 μg/mL), underscoring the need for structural optimization.
Comparative Analysis with Structural Analogs
The target compound’s cyano group enhances electron-withdrawing effects, potentially improving DNA intercalation capacity compared to analogs.
Applications in Drug Discovery
Lead Optimization
The compound serves as a versatile scaffold for generating libraries via:
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Side-chain diversification: Introducing sulfonamide or urea groups.
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Ring expansion: Forming tricyclic derivatives for enhanced binding .
Targeted Therapy Development
Ongoing studies explore conjugating the compound to monoclonal antibodies for selective delivery to HER2-positive cancers.
Future Research Directions
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